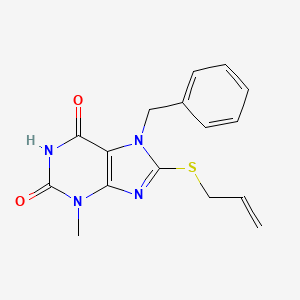
8-Allylsulfanyl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione
Übersicht
Beschreibung
“8-Allylsulfanyl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione” is a chemical compound with the linear formula C16H15ClN4O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a molecular weight of 362.841 .
Molecular Structure Analysis
The molecular structure of “8-Allylsulfanyl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione” is represented by the linear formula C16H15ClN4O2S . It has a molecular weight of 362.83 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research into purine-diones, including compounds structurally similar to 8-Allylsulfanyl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione, has revealed their potential as anticancer agents. The design, synthesis, and testing of new purine-diones have shown good to excellent inhibition activity against human breast cancer cell lines, such as MCF-7, when compared to doxorubicin, a reference drug. These findings highlight the therapeutic potential of purine-diones in cancer treatment, emphasizing their role in developing new anticancer drugs (Hayallah, 2017).
Receptor Affinity and Pharmacological Evaluation
Further studies have explored the receptor affinity of purine derivatives, particularly their interactions with serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These investigations have led to the identification of compounds with potential psychotropic activity, offering insights into the design of new ligands with antidepressant and anxiolytic properties. Such research is crucial for developing novel treatments for mental health disorders, showcasing the versatility of purine derivatives in drug discovery (Chłoń-Rzepa et al., 2013).
Neurodegenerative Disease Research
Purine derivatives have also been investigated for their potential in treating neurodegenerative diseases. Studies on tricyclic xanthine derivatives, for instance, have identified compounds with dual-target-directed antagonistic activity against adenosine receptors, as well as inhibitory effects on monoamine oxidases. These findings suggest that such compounds could offer symptomatic and disease-modifying benefits for neurodegenerative conditions, highlighting the importance of multifunctional drugs in this therapeutic area (Brunschweiger et al., 2014).
Synthesis and Protective Groups
The synthesis of purine derivatives, including protective group strategies for 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, has been a significant area of research. Techniques involving thietanyl protecting groups, for example, have been developed to facilitate the synthesis of these compounds, underscoring the chemical ingenuity required to expand the purine derivative library for further biological evaluation (Khaliullin & Shabalina, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-9-23-16-17-13-12(14(21)18-15(22)19(13)2)20(16)10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYMANBUDKQOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320480 | |
| Record name | 7-benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202949 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |
CAS RN |
301354-25-6 | |
| Record name | 7-benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



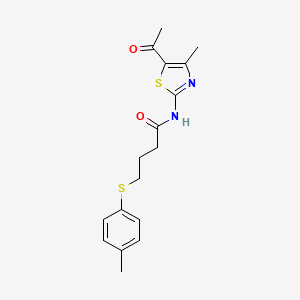
![2-(2-pyridinyl)-6-(trifluoromethyl)-N-[2-(trifluoromethyl)benzyl]-4-pyrimidinamine](/img/structure/B2740596.png)

![1-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2740598.png)
![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one](/img/structure/B2740602.png)
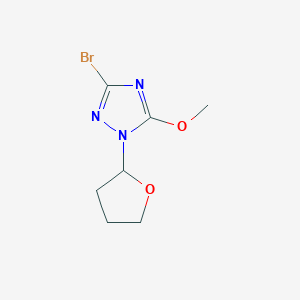
![2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2740606.png)
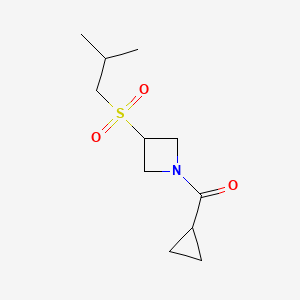
![(7-Aminobenzo[c]1,2,5-oxadiazol-4-yl)diethylamine](/img/structure/B2740610.png)

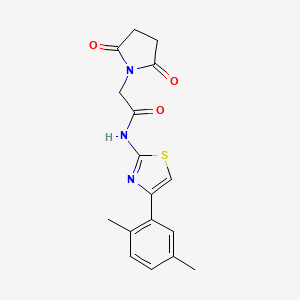
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2740613.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740616.png)